1-[3-(2-bromo-4-methylphenoxy)propyl]-1H-imidazole
Overview
Description
1-[3-(2-bromo-4-methylphenoxy)propyl]-1H-imidazole is a useful research compound. Its molecular formula is C13H15BrN2O and its molecular weight is 295.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 294.03678 g/mol and the complexity rating of the compound is 228. The solubility of this chemical has been described as 30.8 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Host for Anions
Imidazole containing bisphenol derivatives, including structures similar to 1-[3-(2-bromo-4-methylphenoxy)propyl]-1H-imidazole, have been structurally characterized and found to be versatile hosts for anions. Their crystal packing is assisted by electrostatic and weak interactions, highlighting their potential in the development of anion recognition materials and sensors (Nath & Baruah, 2012).
Corrosion Inhibition
New imidazole derivatives have been explored for their corrosion inhibition efficacy on mild steel in acidic solutions. These derivatives demonstrate significant corrosion inhibition efficiency, suggesting their application in protecting metals from corrosion, which is crucial for industrial maintenance (Prashanth et al., 2021).
Antifungal Activity
A new class of 1,2-disubstituted propenones, related to imidazole compounds, was prepared and showed potent antifungal activity. This suggests the potential use of imidazole derivatives in developing new antifungal agents, providing an alternative to existing treatments (Ogata et al., 1987).
Radical Cation Stabilization
A study on a phenol–imidazole pro-ligand revealed its ability to undergo reversible one-electron oxidation to generate a corresponding radical cation. This property is significant for the development of redox-active materials in electronics and catalysis, where stable radical species play a crucial role (Bénisvy et al., 2003).
CO2 Capture
An ionic liquid incorporating a cation with an appended imidazole group has been shown to react reversibly with CO2, effectively capturing and sequestering the gas. This development is promising for environmental applications, particularly in carbon capture technologies to mitigate greenhouse gas emissions (Bates et al., 2002).
Properties
IUPAC Name |
1-[3-(2-bromo-4-methylphenoxy)propyl]imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O/c1-11-3-4-13(12(14)9-11)17-8-2-6-16-7-5-15-10-16/h3-5,7,9-10H,2,6,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPOXFWMSGEJFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCN2C=CN=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47196725 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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